Ethyl 2-methoxy-1-naphthoylformate

Description

BenchChem offers high-quality Ethyl 2-methoxy-1-naphthoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methoxy-1-naphthoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

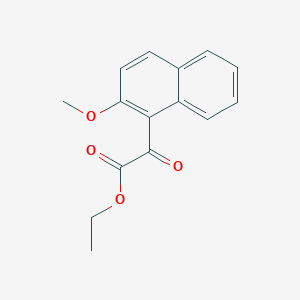

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-methoxynaphthalen-1-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-3-19-15(17)14(16)13-11-7-5-4-6-10(11)8-9-12(13)18-2/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRCZTZTSFVFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC2=CC=CC=C21)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641296 | |

| Record name | Ethyl (2-methoxynaphthalen-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22531-51-7 | |

| Record name | Ethyl (2-methoxynaphthalen-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-methoxy-1-naphthoylformate (CAS 22531-51-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

Ethyl 2-methoxy-1-naphthoylformate is a bifunctional organic molecule that incorporates a naphthalene scaffold, a methoxy ether, and an ethyl α-keto ester. This unique combination of functional groups makes it a valuable, yet underexplored, building block in synthetic and medicinal chemistry. The naphthalene core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its lipophilicity and ability to engage in various receptor interactions.[1] The α-keto ester moiety is a versatile functional group that can undergo a wide range of chemical transformations, serving as a linchpin for the construction of more complex molecular architectures, including heterocyclic systems.[2]

This guide provides a comprehensive overview of Ethyl 2-methoxy-1-naphthoylformate, including its physicochemical properties, a detailed, field-proven synthetic protocol, predicted spectroscopic data, and a discussion of its potential applications in drug discovery and development.

Physicochemical and Structural Properties

The fundamental properties of Ethyl 2-methoxy-1-naphthoylformate are summarized below. While experimental data for some properties are not publicly available, reliable predictions can be made based on its structure.

| Property | Value | Source |

| CAS Number | 22531-51-7 | [3] |

| Molecular Formula | C₁₅H₁₄O₄ | [3] |

| Molecular Weight | 258.27 g/mol | [3] |

| IUPAC Name | ethyl 2-(2-methoxynaphthalen-1-yl)-2-oxoacetate | - |

| Purity (Typical) | ≥96% | [4] |

| Predicted logP | ~2.8 - 3.2 | (Predicted) |

| Predicted pKa | ~12-13 (α-proton) | (Predicted) |

| Appearance | Likely a solid or high-boiling oil | (Inferred) |

Synthesis: A Mechanistic Approach to Friedel-Crafts Acylation

The most direct and industrially scalable approach to synthesizing Ethyl 2-methoxy-1-naphthoylformate is the Friedel-Crafts acylation of 2-methoxynaphthalene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.[5]

Causality of Reagent and Condition Selection

The acylation of 2-methoxynaphthalene can result in substitution at several positions. The methoxy group is an activating, ortho-, para- directing group, making the C1 and C6 positions the most likely sites of attack.[6] To selectively synthesize the 1-isomer (Ethyl 2-methoxy-1-naphthoylformate), the reaction must be performed under kinetic control. This is achieved by using a strong Lewis acid catalyst at low temperatures, which favors the formation of the sterically more accessible, but thermodynamically less stable, 1-substituted product.[7]

-

Acylating Agent: Ethyl oxalyl chloride is the ideal acylating agent as it directly introduces the desired ethyl ketoformate moiety.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid that effectively generates the highly electrophilic acylium ion required for the reaction.[8] A stoichiometric amount is often necessary as the product can complex with the catalyst.[7]

-

Solvent: A non-polar, inert solvent such as dichloromethane (DCM) or nitrobenzene is typically used. Nitrobenzene can be particularly effective for this type of reaction.[9]

-

Temperature: Low temperatures (0 to 5 °C) are crucial to favor the kinetically controlled C1 acylation and minimize the rearrangement to the thermodynamically favored C6 isomer.[7]

Proposed Reaction Mechanism

The synthesis proceeds through a classic electrophilic aromatic substitution mechanism, as illustrated in the diagram below.

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-methoxy-1-naphthoylformate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Ethyl 2-methoxy-1-naphthoylformate is a chemical compound with potential applications in organic synthesis and pharmaceutical research. A thorough understanding of its physical properties is fundamental for its effective handling, characterization, and utilization in experimental settings. This technical guide provides a comprehensive overview of the known physical characteristics of Ethyl 2-methoxy-1-naphthoylformate, compiled from available data to support researchers in their scientific endeavors.

Molecular Identity and Structure

Ethyl 2-methoxy-1-naphthoylformate, identified by the CAS Number 22531-51-7 , possesses the molecular formula C₁₅H₁₄O₄ . This composition gives it a molecular weight of 258.27 g/mol . The structural architecture of this molecule, a key determinant of its physical and chemical behavior, features a naphthalene ring system substituted with a methoxy group and an ethyl formate moiety.

Caption: Molecular Structure of Ethyl 2-methoxy-1-naphthoylformate

Core Physical Properties

The physical state and thermal behavior of a compound are critical parameters for its application in synthesis and formulation. The table below summarizes the key physical properties of Ethyl 2-methoxy-1-naphthoylformate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₄ | [1][2] |

| Molecular Weight | 258.27 g/mol | [1][2] |

| Melting Point | 73-74 °C | [1] |

| Boiling Point | 238-240 °C (at 12 Torr) | [1] |

| Density (Predicted) | 1.198 ± 0.06 g/cm³ | [1] |

Expert Insights: The melting point of 73-74 °C indicates that Ethyl 2-methoxy-1-naphthoylformate is a solid at room temperature. Its relatively high boiling point, even under reduced pressure, is characteristic of a molecule with a significant molecular weight and aromatic structure, which contribute to strong intermolecular forces. The predicted density suggests it is slightly denser than water.

Solubility Profile

Inferred Solubility:

-

Water: Insoluble to very slightly soluble.

-

Common Organic Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran): Likely soluble.

-

Alcohols (e.g., Ethanol, Methanol): Likely soluble.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Moderately soluble to soluble.

Experimental Protocol for Solubility Determination:

A standardized protocol to experimentally determine the solubility of Ethyl 2-methoxy-1-naphthoylformate would involve the following steps:

-

Solvent Selection: A range of solvents with varying polarities should be chosen.

-

Saturated Solution Preparation: An excess of the compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

-

Data Reporting: The solubility is typically reported in units of g/L, mg/mL, or mol/L at the specified temperature.

Caption: Experimental Workflow for Solubility Determination.

Spectroscopic Characterization Data

At the time of this guide's compilation, specific, publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for Ethyl 2-methoxy-1-naphthoylformate (CAS 22531-51-7) has not been identified in common chemical databases. The characterization of this compound would typically involve the following spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show characteristic signals for the aromatic protons on the naphthalene ring, the methoxy group protons (a singlet), and the ethyl group protons (a quartet and a triplet). The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern.

-

¹³C NMR: Would display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and ketone, the aromatic carbons, the methoxy carbon, and the ethyl group carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to exhibit strong absorption bands corresponding to:

-

C=O stretching of the ester and ketone groups (typically in the region of 1680-1750 cm⁻¹).

-

C-O stretching of the ether and ester groups (around 1000-1300 cm⁻¹).

-

Aromatic C=C stretching (in the 1450-1600 cm⁻¹ region).

-

Aromatic and aliphatic C-H stretching (around 2850-3100 cm⁻¹).

Mass Spectrometry (MS): Mass spectral analysis would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z 258. Common fragmentation pathways could involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or carbon monoxide (-CO).

Trustworthiness in Practice: For researchers synthesizing or working with Ethyl 2-methoxy-1-naphthoylformate, it is imperative to perform these spectroscopic analyses on their own samples to validate the identity and purity of the material. This self-validating approach ensures the reliability of any subsequent experimental results.

Conclusion

This technical guide has consolidated the available physical property data for Ethyl 2-methoxy-1-naphthoylformate. While core properties such as molecular weight, melting point, and boiling point have been documented, further experimental investigation into its solubility and a full spectroscopic characterization are recommended for any research or development activities involving this compound. The information and protocols provided herein serve as a valuable resource for scientists, enabling a more informed and effective approach to their work with this molecule.

References

-

ChemBK. ETHYL 2-METHOXY-1-NAPHTHOYLFORMATE, CAS:22531-51-7. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 2-methoxy-1-naphthoylformate: Synthesis, Properties, and Applications as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Naphthalene Scaffold

In the landscape of medicinal chemistry and organic synthesis, naphthalene derivatives serve as privileged scaffolds for the development of novel therapeutic agents and functional materials.[1][2][3][4] Their rigid, aromatic structure provides a unique framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. This guide focuses on a specialized, yet highly promising chemical intermediate: Ethyl 2-methoxy-1-naphthoylformate .

While not extensively documented in mainstream chemical literature, its structure—an α-ketoester appended to the C1 position of a 2-methoxynaphthalene core—suggests significant potential as a versatile building block. The methoxy group at the C2 position activates the naphthalene ring towards electrophilic substitution, while the dual carbonyl functionality of the ethyl glyoxylate moiety at the C1 position offers multiple avenues for subsequent chemical transformations. This document, intended for researchers and drug development professionals, provides a comprehensive exploration of the synthesis, predicted properties, and potential applications of this intriguing intermediate.

Core Synthesis: A Strategic Approach via Friedel-Crafts Acylation

The most logical and direct route to Ethyl 2-methoxy-1-naphthoylformate is through the Friedel-Crafts acylation of 2-methoxynaphthalene with a suitable electrophile. This section details a proposed two-step synthesis, starting from the readily available 2-naphthol.

Step 1: Synthesis of the Precursor, 2-Methoxynaphthalene

The journey begins with the synthesis of 2-methoxynaphthalene, a common fragrance and pharmaceutical intermediate, via the Williamson ether synthesis.[5] This classic SN2 reaction provides a high-yield and reliable method for methylating the hydroxyl group of 2-naphthol.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis proceeds in two fundamental stages:

-

Deprotonation: 2-Naphthol, a weak acid, is treated with a strong base like sodium hydroxide (NaOH) to form the highly nucleophilic 2-naphthoxide anion.[5]

-

Nucleophilic Attack: The 2-naphthoxide anion then attacks a methylating agent, such as dimethyl sulfate, displacing the sulfate leaving group to form the desired 2-methoxynaphthalene ether.[5]

Experimental Protocol: Synthesis of 2-Methoxynaphthalene from 2-Naphthol

-

Materials:

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfate

-

Distilled Water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a beaker, dissolve 2-naphthol (e.g., 0.5 g) and sodium hydroxide (e.g., 0.2 g) in distilled water (e.g., 5 ml) with gentle heating to obtain a clear solution.[5]

-

Cool the solution to 10-15°C in an ice bath.

-

Slowly add dimethyl sulfate (e.g., 0.35 ml) dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, warm the mixture to 70-80°C for one hour to drive the reaction to completion and hydrolyze any remaining dimethyl sulfate.[6]

-

Cool the reaction mixture. The product, being insoluble in water, will precipitate out.[6]

-

Filter the crude product and wash it with a 10% sodium hydroxide solution, followed by water.

-

Recrystallize the crude product from a minimum amount of hot ethanol to obtain pure, white crystals of 2-methoxynaphthalene.

-

-

Expected Yield: ~90-95%

Data Presentation: Physicochemical Properties of 2-Methoxynaphthalene

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O | [7] |

| Molecular Weight | 158.19 g/mol | [7] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 72-74 °C | [5] |

| Boiling Point | 274 °C | |

| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform. | [4] |

Step 2: Friedel-Crafts Acylation to Ethyl 2-methoxy-1-naphthoylformate

The cornerstone of this synthesis is the Friedel-Crafts acylation of 2-methoxynaphthalene.[8] This reaction introduces the ethyl glyoxylate moiety to the electron-rich naphthalene ring. The choice of acylating agent is critical; ethyl oxalyl chloride is the most suitable reagent for this transformation.

Reaction Mechanism: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism:[8]

-

Generation of the Acylium Ion: Ethyl oxalyl chloride reacts with a Lewis acid catalyst (e.g., AlCl₃) to form a highly reactive acylium ion. It is important to note that this acylium ion can potentially decarbonylate to form a less reactive species, a common challenge in Friedel-Crafts reactions with oxalyl chloride derivatives.[9]

-

Electrophilic Attack: The acylium ion acts as an electrophile and attacks the electron-rich 2-methoxynaphthalene ring. The methoxy group is a strong activating group, directing the substitution primarily to the C1 and C6 positions.[8]

-

Deprotonation: A base removes a proton from the intermediate sigma complex (Wheland intermediate), restoring the aromatic system and yielding the final product, Ethyl 2-methoxy-1-naphthoylformate.[8]

Regioselectivity Considerations:

A primary challenge in the acylation of 2-methoxynaphthalene is controlling the regioselectivity. The reaction can yield two main isomers: the 1-acyl product (kinetically favored) and the 6-acyl product (thermodynamically favored).[8][10] Lower reaction temperatures generally favor the formation of the desired 1-isomer.

Experimental Protocol: Synthesis of Ethyl 2-methoxy-1-naphthoylformate

-

Materials:

-

2-Methoxynaphthalene

-

Ethyl Oxalyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

-

Hydrochloric Acid (HCl), dilute

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous DCM.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add ethyl oxalyl chloride (1.0 eq.) dropwise to the stirred suspension.

-

In a separate flask, dissolve 2-methoxynaphthalene (1.0 eq.) in anhydrous DCM.

-

Add the 2-methoxynaphthalene solution dropwise to the reaction mixture at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for several hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and dilute HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for Ethyl 2-methoxy-1-naphthoylformate.

Visualization of the Friedel-Crafts Reaction Mechanism

Caption: Mechanism of Friedel-Crafts acylation.

Physicochemical Properties and Characterization

Due to the limited availability of experimental data for Ethyl 2-methoxy-1-naphthoylformate, its physicochemical properties are predicted based on its constituent functional groups and analogous structures like 2-methoxy-1-naphthaldehyde.

Predicted Physicochemical Properties

| Property | Predicted Value/State | Justification |

| Molecular Formula | C₁₅H₁₄O₄ | Based on structure |

| Molecular Weight | 258.27 g/mol | Based on structure |

| Appearance | Likely a pale yellow to off-white solid or viscous oil | Similar to other aromatic ketoesters |

| Melting/Boiling Point | Elevated, due to the large aromatic system and polar groups | General trend for similar compounds |

| Solubility | Soluble in common organic solvents (DCM, ethyl acetate, THF); insoluble in water | Presence of ethyl ester and naphthalene core |

Analytical Characterization

-

¹H NMR: Expected to show characteristic peaks for the aromatic protons of the naphthalene ring, a singlet for the methoxy group protons, a quartet and a triplet for the ethyl ester protons.

-

¹³C NMR: Will display signals for the two carbonyl carbons (keto and ester), aromatic carbons, the methoxy carbon, and the ethyl group carbons.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone and ester groups (around 1680-1740 cm⁻¹), and C-O stretching for the ether and ester.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass should be observable to confirm the molecular formula.

Applications in Drug Development: A Scaffold of Opportunity

The true value of Ethyl 2-methoxy-1-naphthoylformate lies in its potential as a versatile intermediate for the synthesis of complex, biologically active molecules. Naphthalene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]

The dual carbonyl functionality of the title compound provides a rich platform for further chemical elaboration:

-

Synthesis of Heterocycles: The α-ketoester moiety is an excellent precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and quinoxalines, which are common motifs in drug molecules.

-

Derivatization of the Carbonyl Groups: The ketone can undergo reactions like reduction to a secondary alcohol, reductive amination, or Wittig-type reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters.

-

Scaffold for Combinatorial Chemistry: The multiple reactive sites allow for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety. The proposed synthesis involves hazardous reagents that require careful handling in a well-ventilated fume hood.

-

Ethyl Oxalyl Chloride: This reagent is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

-

Aluminum Chloride (Anhydrous): Reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Dimethyl Sulfate: A potent methylating agent that is toxic and a suspected carcinogen. Handle with extreme caution and appropriate personal protective equipment.

-

Solvents: Dichloromethane and carbon disulfide are volatile and have associated health risks. Ensure proper ventilation and avoid ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

Ethyl 2-methoxy-1-naphthoylformate represents a chemical intermediate with considerable untapped potential. Its synthesis, achievable through a strategic Friedel-Crafts acylation, opens the door to a wide array of complex molecular architectures. For researchers in drug development, this compound offers a promising scaffold for the design and synthesis of novel therapeutic agents. The insights and protocols provided in this guide are intended to empower scientists to explore the full potential of this versatile building block, paving the way for future innovations in medicinal chemistry.

References

- Das, D., & Cheng, S. (2000). Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite catalysts.

- BenchChem. (2025).

- BenchChem. (2025).

- Sci-Hub. (n.d.).

- Google Patents. (n.d.).

- Corrosive Chemistry. (2022, September 6).

- Refat, H. M. (2014). Utility of 2-Methoxy-1-naphthaldehyde in Heterocyclic Synthesis.

- Google Patents. (n.d.). EP0792860A1 - Process for the synthesis of nabumetone.

- PubChem. (n.d.). 2-Methoxy-1-naphthaldehyde.

- International Journal of Pharmaceutical Sciences and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.

- PrepChem.com. (n.d.). Synthesis of ethyl 2-hydroxy-2-(2-mesylamino-1,3-thiazol-4-yl)

- ChemicalBook. (n.d.).

- Sigma-Aldrich. (2022, July 22).

- ResearchGate. (n.d.). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran.

- BenchChem. (n.d.). The Role of 2-Naphthaldehyde in Modern Pharmaceutical Synthesis.

- RSC Publishing. (n.d.). Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline).

- ChemicalBook. (n.d.). ETHYL (2-METHOXYBENZOYL)

- ResearchGate. (n.d.). Reaction of 1-halo-2-methoxy naphthalene (2 mmol) with acylchlorides (2....

- NTU Scholars. (n.d.).

- PharmaTutor. (n.d.). Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene.

- Thermo Fisher Scientific. (n.d.).

- ResearchGate. (n.d.). (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.

- Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)

- Sciencemadness.org. (2008, May 19).

- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE.

- Guidechem. (n.d.).

- Biosynce. (n.d.). Ethyl 2-oxo-2-(thiophen-2-yl)

- EvitaChem. (n.d.).

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Sciencemadness Discussion Board - Problem with Friedel Crafts acylation using Oxalyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Modular Synthesis of Polysubstituted Quinolines from Ethyl 2-methoxy-1-naphthoylformate

Executive Summary

This application note details the protocol for utilizing Ethyl 2-methoxy-1-naphthoylformate (CAS: 22531-51-7) as a versatile 1,2-dicarbonyl building block in the synthesis of functionalized quinoline scaffolds. While often overlooked in favor of simpler pyruvates, this naphthyl-glyoxylate derivative offers a unique entry point into 2-(1-naphthyl)quinoline-4-carboxylate systems via the modified Doebner condensation and Friedländer annulation .

The steric bulk and electron-donating properties of the 2-methoxy-1-naphthyl moiety provide distinct pharmacological profiles (e.g., enhanced lipophilicity and atropisomerism potential) relevant to kinase inhibitor and antimicrobial drug discovery. This guide provides a self-validating protocol for the high-yield synthesis of these hindered quinolines.

Chemical Logic & Mechanism[1][2]

The Electrophilic Platform

Ethyl 2-methoxy-1-naphthoylformate possesses two contiguous electrophilic centers:

-

The

-Keto Carbon (C1): Highly reactive towards nucleophiles (amines) due to the adjacent ester and naphthyl ring. -

The Ester Carbon (C2): susceptible to acyl substitution or Claisen-type condensations.

Reaction Pathway: The Modified Doebner Condensation

The most robust route to quinolines from this precursor is the three-component condensation with an aryl amine and an aldehyde. Unlike the classic Doebner reaction which uses pyruvic acid, employing the ethyl ester variant allows for milder conditions and direct isolation of the ester product.

Mechanism:

-

Imine Formation: The aryl amine condenses with the aldehyde to form a Schiff base (anile).

-

Enol Attack: The enol form of Ethyl 2-methoxy-1-naphthoylformate attacks the Schiff base.

-

Cyclization: Intramolecular electrophilic aromatic substitution closes the ring.

-

Oxidation: Oxidative aromatization (often spontaneous or air-mediated) yields the final quinoline.

Figure 1: Mechanistic pathway for the three-component synthesis of naphthyl-substituted quinolines.

Experimental Protocols

Protocol A: Modified Doebner Synthesis of 2-Substituted-4-Naphthylquinolines

Objective: Synthesis of Ethyl 2-phenyl-4-(2-methoxy-1-naphthyl)quinoline-3-carboxylate (Model Compound).

Reagents & Materials

| Component | Equiv. | MW ( g/mol ) | Quantity (Example) | Role |

| Ethyl 2-methoxy-1-naphthoylformate | 1.0 | 258.27 | 2.58 g | C4-Source / Electrophile |

| Aniline | 1.1 | 93.13 | 1.02 g (1.0 mL) | N1-Source |

| Benzaldehyde | 1.1 | 106.12 | 1.17 g (1.1 mL) | C2-Source |

| Glacial Acetic Acid | Solvent | - | 20 mL | Solvent / Catalyst |

| Ammonium Acetate | 0.2 | 77.08 | 0.15 g | Additive (Optional) |

Step-by-Step Procedure

-

Pre-Activation:

-

In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Aniline (1.1 eq) and Benzaldehyde (1.1 eq) in 10 mL of Glacial Acetic Acid.

-

Stir at room temperature for 15 minutes to facilitate initial Schiff base formation. Visual Cue: Solution may turn slightly yellow/turbid.

-

-

Addition of Core Scaffold:

-

Add Ethyl 2-methoxy-1-naphthoylformate (1.0 eq) to the reaction mixture.

-

Add the remaining 10 mL of Glacial Acetic Acid to wash down the sides of the flask.

-

-

Thermal Cyclization:

-

Equip the flask with a reflux condenser.

-

Heat the reaction mixture to 110°C (Reflux) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (30% EtOAc in Hexanes). The starting naphthoylformate (

) should disappear, and a fluorescent quinoline spot (

-

-

Work-up & Isolation:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

-

Neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until pH

7–8. Caution: CO₂ evolution. -

Extract with Dichloromethane (DCM) (

mL). -

Wash the combined organic layers with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water (9:1) .

-

Alternative: If an oil persists, perform Flash Column Chromatography (Gradient: 0

20% EtOAc/Hexanes).

-

Protocol B: Friedländer Annulation (Alternative Route)

Objective: Synthesis of Ethyl 2-(2-methoxy-1-naphthyl)quinoline-4-carboxylate using 2-Aminoacetophenone. Note: This route places the Naphthyl group at the 2-position of the quinoline ring.

-

Mix: Ethyl 2-methoxy-1-naphthoylformate (1.0 eq) + 2-Aminoacetophenone (1.0 eq) in Ethanol (10 vol).

-

Catalyze: Add 10 mol% KOH (ethanolic solution).

-

Reflux: Heat at 80°C for 12 hours.

-

Isolate: Cool, filter the precipitate, wash with cold ethanol.

Analytical Data & Validation

Expected Results

The formation of the quinoline core is confirmed by the disappearance of the ketone carbonyl signal and the appearance of the quinoline characteristic protons.

| Analytical Method | Expected Signal / Observation | Interpretation |

| ¹H NMR (CDCl₃) | Deshielded protons at C8/C5 indicate quinoline fusion. | |

| ¹H NMR (CDCl₃) | -OMe group integrity (confirms no demethylation). | |

| ¹H NMR (CDCl₃) | Ethyl ester retention. | |

| IR Spectroscopy | Ester C=O stretch (Ketone C=O at 1680 cm⁻¹ disappears). | |

| Mass Spectrometry | [M+H]⁺ | Consistent with calculated mass (e.g., MW |

Troubleshooting Guide

-

Low Yield: Ensure the Aniline is fresh (distilled) to avoid oxidation products inhibiting the reaction.

-

Incomplete Reaction: Add 10 mol% Iodine (I₂) as a Lewis acid/oxidant promoter during the reflux step to facilitate the dehydrogenation of the dihydroquinoline intermediate.

-

Oiling Out: If the product oils out upon water addition, use the DCM extraction method immediately rather than attempting filtration.

Workflow Visualization

Figure 2: Decision tree for selecting the synthesis route based on the desired regiochemistry of the quinoline product.

References

-

Skraup, Z. H. (1880). "Eine Synthese des Chinolins."[1] Monatshefte für Chemie, 1, 316. (Foundational Quinoline Synthesis).

-

Manske, R. H. (1942). "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144. (Review of Doebner/Friedländer mechanisms).

- Muscia, G. C., et al. (2011). "Multicomponent synthesis of 2-substituted quinolines." Tetrahedron Letters, 52(39), 5083-5086.

-

Alfa Chemistry. (2023). "Ethyl 2-methoxy-1-naphthoylformate Product Page." (Precursor specifications).

- Cheng, C. C., & Yan, S. J. (1982). "The Friedländer Synthesis of Quinolines." Organic Reactions, 28, 37.

Sources

The Strategic Utility of Ethyl 2-methoxy-1-naphthoylformate in the Synthesis of Novel Active Pharmaceutical Ingredients

Introduction: Unlocking the Potential of the Naphthyl Scaffold

The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous successful therapeutic agents. Its rigid, lipophilic nature provides an excellent framework for orienting functional groups to achieve high-affinity interactions with biological targets. Within this class of compounds, molecules bearing a 2-methoxy-1-naphthyl moiety are of particular interest due to the electronic and steric properties conferred by this substitution pattern. Ethyl 2-methoxy-1-naphthoylformate, an α-ketoester, represents a versatile and largely untapped precursor for the synthesis of a diverse range of complex molecules with significant potential as active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this key intermediate, offering detailed protocols and mechanistic insights for researchers in drug discovery and development. While direct literature on Ethyl 2-methoxy-1-naphthoylformate is sparse, its synthesis and reactivity can be confidently predicted based on well-established chemical principles and analogous transformations, such as those employed in the industrial synthesis of related APIs like Nabumetone and Naproxen.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a synthetic precursor is paramount for its effective use. The table below summarizes the predicted and known properties of key compounds related to the synthesis and application of Ethyl 2-methoxy-1-naphthoylformate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data (Predicted/Reported) |

| 2-Methoxy-1-naphthaldehyde | C₁₂H₁₀O₂ | 186.21 | White to off-white solid | ¹H NMR: δ ~10.5 (s, 1H, CHO), 7.3-8.2 (m, 6H, Ar-H), 4.0 (s, 3H, OCH₃) |

| Ethyl 2-methoxy-1-naphthoylformate | C₁₅H₁₄O₄ | 258.27 | Pale yellow oil or low-melting solid | ¹H NMR: δ 7.4-8.3 (m, 6H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 4.0 (s, 3H, OCH₃), 1.4 (t, 3H, OCH₂CH₃); ¹³C NMR: δ ~185 (C=O, ketone), ~162 (C=O, ester), 110-160 (Ar-C), 62 (OCH₂), 56 (OCH₃), 14 (CH₃) |

| Nabumetone | C₁₅H₁₆O₂ | 228.29 | White crystalline solid | ¹H NMR & ¹³C NMR consistent with 4-(6-methoxy-2-naphthyl)butan-2-one structure |

| Naproxen | C₁₄H₁₄O₃ | 230.26 | White or almost white crystalline powder | ¹H NMR & ¹³C NMR consistent with (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid structure |

Synthetic Pathways to Ethyl 2-methoxy-1-naphthoylformate

The synthesis of the target α-ketoester can be logically approached from readily available starting materials such as 2-methoxy-1-naphthaldehyde or 2-methoxy-1-naphthoic acid. Two plausible and robust synthetic routes are detailed below.

Route 1: Darzens Condensation of 2-Methoxy-1-naphthaldehyde

The Darzens condensation is a classic and reliable method for the synthesis of α,β-epoxy esters (glycidic esters), which can be subsequently rearranged to α-keto esters. This pathway offers a convergent and efficient approach.

Caption: Darzens condensation route to Ethyl 2-methoxy-1-naphthoylformate.

Materials:

-

2-Methoxy-1-naphthaldehyde

-

Ethyl chloroacetate

-

Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

-

Anhydrous ethanol or tert-butanol

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Lewis acid (e.g., BF₃·OEt₂) (for rearrangement)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium ethoxide (1.2 equivalents) and anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of 2-methoxy-1-naphthaldehyde (1.0 equivalent) and ethyl chloroacetate (1.1 equivalents) in anhydrous diethyl ether.

-

Add the aldehyde/chloroacetate solution dropwise to the stirred base suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude glycidic ester.

-

For the rearrangement, dissolve the crude glycidic ester in an anhydrous solvent such as dichloromethane and cool to 0 °C. Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

-

Stir the reaction at 0 °C and monitor by TLC until the rearrangement is complete.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude Ethyl 2-methoxy-1-naphthoylformate by flash column chromatography.

Route 2: Acylation of an Ethyl Acetate Enolate with 2-Methoxy-1-naphthoyl Chloride

This route involves the conversion of the corresponding carboxylic acid to a more reactive acyl chloride, followed by reaction with the enolate of ethyl acetate.

Caption: Acylation route to Ethyl 2-methoxy-1-naphthoylformate.

Materials:

-

2-Methoxy-1-naphthoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Anhydrous dichloromethane (DCM) or toluene

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step A: Synthesis of 2-Methoxy-1-naphthoyl Chloride

-

In a flame-dried flask under a nitrogen atmosphere, suspend 2-methoxy-1-naphthoic acid (1.0 equivalent) in anhydrous toluene.

-

Add thionyl chloride (1.5 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 2-methoxy-1-naphthoyl chloride, which can be used in the next step without further purification.

Step B: Enolate Formation and Acylation

-

In a separate flame-dried, three-necked flask under nitrogen, dissolve diisopropylamine (2.2 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add n-butyllithium (2.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature to form lithium diisopropylamide (LDA).

-

Add ethyl acetate (2.0 equivalents) dropwise to the LDA solution at -78 °C and stir for 1 hour to generate the ethyl acetate enolate.

-

Dissolve the crude 2-methoxy-1-naphthoyl chloride from Step A in anhydrous THF and add it dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain pure Ethyl 2-methoxy-1-naphthoylformate.

Application in the Synthesis of API Scaffolds

The α-ketoester functionality of Ethyl 2-methoxy-1-naphthoylformate is a versatile handle for a variety of chemical transformations, making it an excellent precursor for the synthesis of diverse API scaffolds. Below are two examples of its potential applications, drawing parallels with the synthesis of known pharmaceuticals.

Application 1: Synthesis of a Nabumetone Analogue

Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), features a butan-2-one side chain attached to a 6-methoxy-2-naphthyl core. A similar side chain can be introduced at the 1-position of the 2-methoxynaphthalene system starting from Ethyl 2-methoxy-1-naphthoylformate via a Wittig reaction followed by reduction.

Caption: Synthesis of a Nabumetone analogue from Ethyl 2-methoxy-1-naphthoylformate.

Materials:

-

Ethyl 2-methoxy-1-naphthoylformate

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) solution

-

Aqueous hydrochloric acid (HCl) solution

Procedure:

-

Wittig Reaction: Prepare the Wittig reagent by reacting methyltriphenylphosphonium bromide with n-BuLi in anhydrous THF. Add a solution of Ethyl 2-methoxy-1-naphthoylformate in THF to the ylide solution and stir until the reaction is complete (monitored by TLC). Work up the reaction to isolate the α,β-unsaturated ester.

-

Hydrogenation: Dissolve the unsaturated ester in ethanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere until the starting material is consumed. Filter off the catalyst and concentrate the filtrate to obtain the saturated ester.

-

Hydrolysis and Decarboxylation: Reflux the saturated ester with an aqueous solution of NaOH to hydrolyze the ester. Acidify the reaction mixture with HCl to induce decarboxylation and precipitate the final Nabumetone analogue. Purify by recrystallization or chromatography.

Application 2: Synthesis of a Naproxen Analogue Precursor

Naproxen is another widely used NSAID characterized by a propionic acid side chain. A key step in many Naproxen syntheses is the introduction of a two-carbon chain that is later elaborated. Ethyl 2-methoxy-1-naphthoylformate can be used to generate a hydroxylated propionate derivative, a potential precursor to a Naproxen analogue.

Caption: Synthesis of a Naproxen analogue precursor.

Materials:

-

Ethyl 2-methoxy-1-naphthoylformate

-

Methylmagnesium bromide (CH₃MgBr) in diethyl ether

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve Ethyl 2-methoxy-1-naphthoylformate (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Add methylmagnesium bromide (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the ethyl 2-hydroxy-2-(2-methoxy-1-naphthyl)propanoate. This precursor can then be subjected to further transformations, such as deoxygenation, to arrive at a Naproxen analogue.

Conclusion and Future Outlook

Ethyl 2-methoxy-1-naphthoylformate, while not extensively documented, represents a highly valuable and versatile precursor for the synthesis of novel API candidates. Its synthesis from readily available starting materials is feasible through established synthetic methodologies such as the Darzens condensation and acylation of enolates. The α-ketoester functionality provides a rich platform for a multitude of chemical transformations, enabling the construction of complex molecular architectures incorporating the medicinally relevant 2-methoxy-1-naphthyl scaffold. The protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this promising building block in the ongoing quest for new and improved therapeutic agents. Further investigation into the reactivity of Ethyl 2-methoxy-1-naphthoylformate and its application in the synthesis of diverse compound libraries is highly encouraged and is poised to yield exciting discoveries in the field of drug development.

References

- Source: Google Patents (EP0792860A1)

- Naproxen Synthesis: Title: Synthetic Route for Naproxen from 2-Methoxynaphthalene: Application Notes and Protocols Source: BenchChem

- Darzens Condensation: Title: The Genesis of a Name Reaction: A Technical and Historical Guide to the Darzens Glycidic Ester Condens

-

Enolate Alkylation

- Title: 22.

- Source: Chemistry LibreTexts

-

URL: [Link]

- Source: Google Patents (CN102476983A)

Application Notes & Protocols: The Naphthoylformate Scaffold in Modern Medicinal Chemistry

A Senior Application Scientist's Guide to "Ethyl 2-methoxy-1-naphthoylformate" and its Congeners as Versatile Intermediates in Drug Discovery

Authored for researchers, medicinal chemists, and drug development professionals, this document elucidates the potential of the naphthoylformate scaffold, with a specific focus on the representative yet underexplored molecule, "Ethyl 2-methoxy-1-naphthoylformate." While direct literature on this exact molecule is sparse, this guide extrapolates from the well-established roles of its constituent functional groups—the naphthalene core, the methoxy substituent, and the ethyl formate moiety—to provide a comprehensive overview of its potential applications and detailed protocols for its hypothetical use in drug discovery workflows.

The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure provides a versatile template for the spatial orientation of pharmacophoric groups, enabling high-affinity interactions with a variety of biological targets. The methoxy group, a common feature in natural products and synthetic drugs, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions.[1] This guide will explore how the combination of these features in the "Ethyl 2-methoxy-1-naphthoylformate" scaffold can be leveraged for the development of novel therapeutics.

Part 1: The Naphthyl Scaffold in Drug Design: A Landscape of Opportunity

The naphthalene moiety is a recurring motif in a diverse range of biologically active compounds. Its presence in a molecule can confer a range of desirable properties, from enhanced target binding to favorable pharmacokinetic profiles. The following sections will delve into the established and potential therapeutic applications of naphthyl-containing compounds, providing a rationale for the exploration of the "Ethyl 2-methoxy-1-naphthoylformate" scaffold.

Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a key focus of pharmaceutical research. Several naphthyl derivatives have demonstrated potent anti-inflammatory activity. For instance, Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), features a methoxy-substituted naphthalene ring.[2] The mechanism of action for many anti-inflammatory compounds involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[3][4]

Compounds derived from the "Ethyl 2-methoxy-1-naphthoylformate" scaffold could be designed to target key enzymes or receptors in the inflammatory cascade. The naphthalene core can provide the necessary hydrophobic interactions within the binding pockets of targets like cyclooxygenase (COX) enzymes or cytokine receptors.

Anticancer Therapeutics

The rigid aromatic system of naphthalene is an ideal platform for developing kinase inhibitors and other anticancer agents.[5] Many kinase inhibitors feature a planar aromatic core that can engage in π-stacking interactions with aromatic residues in the ATP-binding pocket of kinases. Furonaphthoquinones, a class of compounds containing a fused furan and naphthalene ring system, have shown promising cytotoxic activity against various tumor cell lines.[6]

The "Ethyl 2-methoxy-1-naphthoylformate" scaffold can serve as a starting point for the synthesis of novel kinase inhibitors. The ethyl formate group can be readily converted to other functional groups, such as amides or ureas, which are known to form key hydrogen bond interactions with the hinge region of many kinases.

Antiviral and Antimicrobial Agents

The lipophilic nature of the naphthalene ring can facilitate the penetration of microbial cell membranes, making it a valuable scaffold for the development of new anti-infective agents. Derivatives of naphthoquinones have been reported to exhibit a wide range of antimicrobial and antiviral activities.[6] For example, ethyl-p-methoxycinnamate, a related methoxy-containing aromatic ester, has been shown to possess significant antiviral activity against the dengue virus.[3]

By modifying the "Ethyl 2-methoxy-1-naphthoylformate" core, it may be possible to develop novel compounds with potent activity against a range of pathogens. The methoxy group can be strategically positioned to enhance target binding or improve metabolic stability.

Part 2: Synthetic Strategies and Protocol Development

The successful application of the "Ethyl 2-methoxy-1-naphthoylformate" scaffold in medicinal chemistry relies on efficient and versatile synthetic methodologies. This section provides a hypothetical, yet plausible, synthetic protocol for the preparation of this key intermediate and its subsequent elaboration into a library of diverse analogs.

Synthesis of Ethyl 2-methoxy-1-naphthoylformate

Protocol 1: Hypothetical Synthesis of Ethyl 2-methoxy-1-naphthoylformate

Materials:

-

2-methoxy-1-methylnaphthalene

-

Diethyl oxalate

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add a solution of 2-methoxy-1-methylnaphthalene (1.0 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous diethyl ether dropwise at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure Ethyl 2-methoxy-1-naphthoylformate.

Rationale: This Claisen condensation reaction is a classic method for forming carbon-carbon bonds and is well-suited for the synthesis of β-keto esters. The use of an inert atmosphere is crucial to prevent side reactions with moisture and oxygen.

Diversification of the Scaffold

The "Ethyl 2-methoxy-1-naphthoylformate" is a versatile intermediate that can be readily modified to generate a library of analogs for structure-activity relationship (SAR) studies.

Workflow for Scaffold Diversification

Caption: Diversification of the Ethyl 2-methoxy-1-naphthoylformate scaffold.

Part 3: Biological Evaluation Protocols

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. The following protocols are representative assays that could be used to screen for anti-inflammatory and anticancer properties.

In Vitro Anti-inflammatory Assay: NF-κB Reporter Assay

Principle: This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Protocol 2: NF-κB Luciferase Reporter Assay

Cell Line: HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.

Materials:

-

HEK293T-NF-κB-luciferase cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Test compounds (dissolved in DMSO)

-

Luciferase Assay Reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T-NF-κB-luciferase cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (a known NF-κB inhibitor).

-

Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to the vehicle control and calculate the IC50 value for each compound.

Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway.

In Vitro Anticancer Assay: Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase that is implicated in cancer cell proliferation.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., for FGFR4)

Enzyme: Recombinant human FGFR4 kinase domain.

Materials:

-

Recombinant FGFR4

-

Kinase buffer

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant FGFR4 enzyme, and the test compound at various concentrations.

-

Initiate Reaction: Add ATP and the substrate peptide to initiate the kinase reaction. Incubate at room temperature for 1 hour.

-

Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Convert ADP to ATP: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction to ATP.

-

Measure Luminescence: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.[5]

Quantitative Data Summary (Hypothetical)

| Compound ID | Scaffold Modification | NF-κB IC50 (µM) | FGFR4 IC50 (µM) |

| NPF-001 | Ethyl 2-methoxy-1-naphthoylformate | > 50 | > 50 |

| NPF-002 | Carboxylic Acid Derivative | 25.3 | 42.1 |

| NPF-003 | Amide (Aniline) Derivative | 5.2 | 1.8 |

| NPF-004 | Naphthyl-fused Pyrazole | 12.8 | 0.5 |

Part 4: Conclusion and Future Directions

The "Ethyl 2-methoxy-1-naphthoylformate" scaffold represents a promising starting point for the development of novel therapeutic agents. Its modular nature allows for the facile generation of diverse chemical libraries, which can be screened against a wide range of biological targets. The protocols and workflows outlined in this guide provide a framework for the synthesis and evaluation of compounds derived from this versatile scaffold. Future work should focus on exploring the full potential of this chemical space through the synthesis of a broader range of analogs and their evaluation in more complex biological systems, including cell-based assays and in vivo models. The insights gained from such studies will be invaluable for the design of the next generation of naphthyl-based therapeutics.

References

- Zuniga, E. S., et al. (2017). Bioorganic & Medicinal Chemistry, 25(15), 3922-3946.

- Brazilian Journal of Pharmaceutical Sciences. (Various issues).

- European Union's Cosmetic Regul

- EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.

- Kendrekar, P., et al. (2021). Novel Synthesis of benzyl-Methoxyl Protected Aspalathin Analog via C-Glucosylation of Pentamethoxy Dihydropropane. Letters in Applied NanoBioScience, 10(3), 2382-2388.

- Dwita, L. P., et al. (2024). Dual action effects of ethyl-p-methoxycinnamate against dengue virus infection and inflammation via NF-κB pathway suppression. Virology Journal, 21(1), 1-15.

- Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139.

- Li, Y., et al. (2021). Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators. Frontiers in Chemistry, 9, 706851.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- EP0792860A1 - Process for the synthesis of nabumetone.

- US8487007B2 - Pharmaceutical formulation containing palmitoyl ethanolamide and stearoyl...

- Fendrych, D., et al. (2020). The biological activity of the organic UV filter ethylhexyl methoxycinnamate in rainbow trout (Oncorhynchus mykiss). Science of The Total Environment, 716, 137084.

- Fliszár-Nyúl, E., et al. (2025). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. Canadian Journal of Chemistry, 50(12), 1783-1785.

- Fang, L., et al. (2019). Novel 7-formyl-naphthyridyl-ureas derivatives as potential selective FGFR4 inhibitors: Design, synthesis, and biological activity studies. Bioorganic & Medicinal Chemistry, 27(12), 2534-2547.

- Al-Warhi, T., et al. (2025). Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors. Results in Chemistry, 8, 101037.

- Sulaiman, M. R., et al. (2012). Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. Molecules, 17(7), 8720-8734.

- Australian Industrial Chemicals Introduction Scheme. (2023).

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]

- 3. Dual action effects of ethyl-p-methoxycinnamate against dengue virus infection and inflammation via NF-κB pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 7-formyl-naphthyridyl-ureas derivatives as potential selective FGFR4 inhibitors: Design, synthesis, and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors: design, regioselective synthesis, HMBC-NMR characterization, in silico molecular Docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: The Methoxy Group as a Strategic Linchpin in the Synthetic Utility of Ethyl 2-methoxy-1-naphthoylformate

Abstract: This document provides an in-depth exploration of the synthetic utility of the methoxy group in Ethyl 2-methoxy-1-naphthoylformate, a versatile building block in organic synthesis. Beyond its seemingly simple structure, the 2-methoxy substituent serves as a powerful control element, enabling a wide range of selective chemical transformations. This guide will detail its role as a robust protecting group for the synthesis of valuable naphthol derivatives, its function as a potent directing group in electrophilic aromatic substitution and ortho-directed metalation, and its influence on the molecule's overall electronic and biological profile. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering both the practical steps and the underlying chemical principles for the strategic manipulation of this key functional group.

Part 1: The Methoxy Group as a Latent Hydroxyl Functionality

One of the most fundamental and widely exploited roles of the methoxy group in aromatic systems is as a stable and reliable protecting group for a hydroxyl moiety. In the context of Ethyl 2-methoxy-1-naphthoylformate, the methoxy group allows for a multitude of chemical operations to be performed on other parts of the molecule without interference from a more reactive hydroxyl group. Subsequently, the selective cleavage of the methyl ether, a process known as O-demethylation, unmasks the 2-hydroxy-1-naphthoylformate scaffold, a privileged core in various biologically active compounds and advanced materials.

The choice of demethylation agent is critical and depends on the overall substrate tolerance to acidic, basic, or nucleophilic conditions. Boron tribromide (BBr₃) is a highly effective, albeit potent, Lewis acid for this transformation, proceeding through a mechanism involving the formation of a dibromoborane-ether complex followed by nucleophilic attack of the bromide ion on the methyl group.

Protocol 1: O-Demethylation of Ethyl 2-methoxy-1-naphthoylformate using Boron Tribromide

This protocol describes the efficient cleavage of the methyl ether to yield Ethyl 2-hydroxy-1-naphthoylformate.

Workflow Diagram:

Caption: Workflow for BBr₃-mediated O-demethylation.

Materials:

-

Ethyl 2-methoxy-1-naphthoylformate

-

Anhydrous Dichloromethane (DCM)

-

Boron Tribromide (1.0 M solution in DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), dissolve Ethyl 2-methoxy-1-naphthoylformate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add the Boron Tribromide solution (1.2 eq) dropwise via syringe over 15 minutes. A color change is typically observed.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour. After this period, remove the cooling bath and allow the reaction to gradually warm to room temperature. Continue stirring for an additional 4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. Be cautious as gas evolution (CO₂) will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Ethyl 2-hydroxy-1-naphthoylformate.

Trustworthiness Check: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The appearance of a broad singlet in the ¹H NMR spectrum corresponding to the hydroxyl proton and the disappearance of the methoxy signal are key indicators of a successful reaction.

Part 2: The Methoxy Group as a Regioselective Director

The 2-methoxy group is a powerful electron-donating group, which activates the naphthalene ring towards electrophilic aromatic substitution. Its directing effect is crucial for achieving regioselectivity, primarily targeting the positions ortho and para to itself. In the 2-methoxynaphthalene system, the most activated and sterically accessible position for electrophilic attack is the 3-position (ortho to the methoxy group and not sterically hindered by the per-position).

Application 2.1: Ortho-Directed Metalation

A more sophisticated application of the methoxy group's directing ability is through ortho-directed metalation (DoM). This strategy involves the use of a strong organolithium base, such as n-butyllithium, to deprotonate the position ortho to the methoxy group, which is acidified due to the inductive effect and coordinating ability of the oxygen atom. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups with high regioselectivity at the 3-position.

Mechanism Overview:

Caption: Ortho-directed metalation and electrophilic quench.

Protocol 2: Ortho-Formylation via Directed Metalation-Quench

This protocol details the introduction of a formyl group at the 3-position of the naphthalene ring.

Materials:

-

Ethyl 2-methoxy-1-naphthoylformate

-

Anhydrous Tetrahydrofuran (THF)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric Acid (HCl)

-

Standard glassware for anhydrous, low-temperature reactions

Procedure:

-

Setup: To a flame-dried flask under an Argon atmosphere, add Ethyl 2-methoxy-1-naphthoylformate (1.0 eq) and anhydrous THF (0.1 M). Add freshly distilled TMEDA (1.5 eq).

-

Lithiathion: Cool the solution to -78 °C. Add n-BuLi (1.3 eq) dropwise. The solution may develop a deep color. Stir at -78 °C for 2 hours.

-

Electrophilic Quench: Add anhydrous DMF (3.0 eq) dropwise at -78 °C.

-

Warming and Quenching: Stir at -78 °C for 1 hour, then allow the reaction to warm to 0 °C. Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Extraction and Purification: Extract the mixture with Ethyl Acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield Ethyl 3-formyl-2-methoxy-1-naphthoylformate.

Data Summary Table:

| Transformation | Reagents | Position of Functionalization | Expected Yield |

| O-Demethylation | BBr₃, DCM | 2-position (OH) | 85-95% |

| Ortho-Formylation | 1. n-BuLi, TMEDA2. DMF | 3-position (CHO) | 60-75% |

| Ortho-Iodination | 1. n-BuLi, TMEDA2. I₂ | 3-position (I) | 70-85% |

Part 3: Modulation of Physicochemical and Biological Properties

In the field of drug development, the methoxy group is a common substituent used to fine-tune the properties of a lead compound. Its presence on the naphthalene core of Ethyl 2-methoxy-1-naphthoylformate has several important implications:

-

Metabolic Stability: Aromatic methoxy groups can be subject to metabolic O-demethylation by cytochrome P450 enzymes in vivo. This can be either a desired pathway to reveal an active hydroxyl metabolite or an undesired route of rapid clearance. Understanding this potential metabolic fate is crucial in drug design.

-

Lipophilicity: The methoxy group increases the lipophilicity (logP) of the molecule compared to its hydroxyl counterpart. This can influence membrane permeability, solubility, and protein binding characteristics.

-

Receptor Binding: As an electron-donating group, the methoxy substituent can modulate the electronic distribution of the aromatic system, potentially enhancing or altering the binding interactions with a biological target through hydrogen bonding (as a hydrogen bond acceptor) or by influencing π-π stacking interactions.

The synthetic accessibility of both the methoxy compound and its corresponding hydroxyl derivative (via Protocol 1) provides medicinal chemists with a matched pair to systematically investigate the structure-activity relationship (SAR) and structure-property relationship (SPR) of this particular scaffold.

References

-

Title: Cleavage of Ethers by Boron Tribromide and Boron Trichloride Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Mechanisms of Ether Cleavage by Boron Halides Source: Chemical Reviews URL: [Link]

-

Title: The Directed ortho Metalation (DoM) Reaction. A Review of the Reaction Scope Source: Organic Reactions URL: [Link]

-

Title: The Role of Cytochrome P450 Enzymes in Drug Metabolism Source: Nature Reviews Drug Discovery URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Ethyl 2-methoxy-1-naphthoylformate Synthesis

Subject: Yield Optimization & Impurity Profiling for Friedel-Crafts Glyoxylation

Executive Summary & Reaction Context

User Query: "My yield for Ethyl 2-methoxy-1-naphthoylformate is inconsistent (<40%), and I am observing significant yellow/orange discoloration. How do I improve yield and purity?"

Technical Assessment: The synthesis of Ethyl 2-methoxy-1-naphthoylformate involves the Friedel-Crafts acylation (specifically glyoxylation) of 2-methoxynaphthalene (nerolin) with ethyl oxalyl chloride.

This reaction is governed by a kinetic vs. thermodynamic competition:

-

Kinetic Product (Target): Substitution at the 1-position (Ortho to methoxy).

-

Thermodynamic Product (Impurity): Substitution at the 6-position (Amphi).

-

Major Side Reaction: Demethylation of the methoxy group by strong Lewis acids (

), leading to naphthols (yellow/orange impurities).

The "Happy Path" Protocol (Baseline Standard)

Use this protocol to benchmark your current process. Deviations here are likely the root cause of yield loss.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 2-Methoxynaphthalene | 1.0 | Substrate | Must be dry; moisture kills the catalyst. |

| Ethyl Oxalyl Chloride | 1.2 | Electrophile | Highly moisture sensitive. Check purity (hydrolyzes to oxalic acid monoethyl ester). |

| 1.2 - 1.3 | Lewis Acid | Preferred over | |

| Dichloromethane (DCM) | [0.5 M] | Solvent | Anhydrous required (<50 ppm |

Step-by-Step Workflow

-

Setup: Flame-dry a 3-neck round bottom flask under

atmosphere. -

Solvation: Dissolve 2-methoxynaphthalene (1.0 eq) in anhydrous DCM. Cool to -10°C .

-

Catalyst Addition: Add

(1.2 eq) dropwise. The solution may darken (complex formation). -

Electrophile Addition: Add Ethyl oxalyl chloride (1.2 eq) dropwise over 30 mins. Maintain temp < 0°C .

-

Why? Rapid addition causes localized heating, favoring the thermodynamic (6-position) impurity.

-

-

Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC/HPLC.

-

Quench: Pour mixture into ice-cold dilute HCl (1M). Do not use water alone (prevents titanium emulsion).

Troubleshooting Guide (Q&A Format)

Issue 1: Low Yield (<40%) & Unreacted Starting Material

Q: I used 1.1 equivalents of catalyst, but the reaction stalled. Why? A: The glyoxylate moiety ($ -CO-COOEt $) can coordinate with the Lewis acid, effectively sequestering it.

-

The Fix: Increase Lewis Acid loading to 1.3 – 1.5 equivalents . The first equivalent coordinates to the product's carbonyls; the excess drives the catalytic cycle.

-

Check Reagent Quality: Ethyl oxalyl chloride degrades rapidly. If it smells strongly of HCl before the reaction starts, it has hydrolyzed. Distill it or buy a fresh bottle.

Issue 2: Yellow/Orange Product (Demethylation)

Q: My product is a sticky orange solid. NMR shows a broad singlet at ~9.0 ppm.

A: You have cleaved the methyl ether, forming a naphthol . This occurs when using harsh Lewis acids (

-

The Mechanism: Aluminum coordinates to the methoxy oxygen, facilitating nucleophilic attack (by

) on the methyl group. -

The Fix:

-

Switch catalyst from

to -

If you must use

, keep the temperature strictly below 0°C and quench immediately upon completion.

-

Issue 3: Wrong Isomer (6-Substitution)

Q: I see a second spot on TLC that doesn't crystallize. NMR indicates substitution on the other ring. A: You formed the thermodynamic product (6-position).

-

The Cause: High reaction temperature (>20°C) or prolonged reaction time allows the reversible Friedel-Crafts reaction to equilibrate to the more stable 6-isomer.

-

The Fix: Keep the reaction at -10°C to 0°C . Do not let it stir overnight at room temperature.

Mechanistic Visualization

Figure 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the critical decision points between the desired kinetic product and the unwanted thermodynamic or demethylated byproducts.[1]

Caption: Fig 1.[1] Selectivity landscape. Low temperature favors the 1-position (Target). High temp favors the 6-position. Harsh catalysts (

Catalyst Selection Matrix

Use this table to select the correct Lewis Acid based on your lab's constraints.

| Catalyst | Reactivity | Regioselectivity (1-pos) | Demethylation Risk | Recommendation |